1,3,2-Dioxaborolane, 2-[3-[(2,6-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-
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Overview
Description
1,3,2-Dioxaborolane, 2-[3-[(2,6-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl- is a specialized organoboron compound known for its utility in organic synthesis, particularly in cross-coupling reactions. This compound features a boronic ester group, which is pivotal in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of a boronic acid derivative with a difluorophenyl methoxyphenyl compound under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a catalyst, such as palladium on carbon (Pd/C), under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes Suzuki–Miyaura cross-coupling reactions, where it acts as a boronic ester partner. It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and an aryl halide.
Oxidation: Common oxidizing agents include hydrogen peroxide or chromium(VI) reagents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols are used under mild conditions.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds.
Oxidation: Various oxidized derivatives depending on the starting material.
Reduction: Reduced boronic esters or alcohols.
Substitution: Substituted boronic esters or ethers.
Scientific Research Applications
This compound is extensively used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Its role in Suzuki–Miyaura coupling reactions makes it valuable in the synthesis of complex organic molecules, including natural products and biologically active compounds.
Mechanism of Action
The mechanism of action involves the formation of a boronic ester intermediate, which undergoes transmetalation with a palladium catalyst. This intermediate then couples with an aryl halide to form the final product. The molecular targets and pathways involved are typically the carbon-carbon bond-forming processes in organic synthesis.
Comparison with Similar Compounds
2-(2,6-Difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(4-ethoxy-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
2-(3,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: This compound is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in cross-coupling reactions. The presence of the methoxy group on the phenyl ring enhances its stability and reactivity compared to similar compounds without this group.
Properties
IUPAC Name |
2-[3-[(2,6-difluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)13-7-5-8-14(11-13)23-12-15-16(21)9-6-10-17(15)22/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKZPLJRBCGGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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